![molecular formula C6H15NSi B13997855 1-[Ethyl(dimethyl)silyl]aziridine CAS No. 22409-11-6](/img/structure/B13997855.png)
1-[Ethyl(dimethyl)silyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethyl(dimethyl)silyl]aziridine is an organic compound featuring a three-membered aziridine ring substituted with an ethyl(dimethyl)silyl group. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis . The incorporation of a silyl group can enhance the stability and reactivity of the aziridine ring, making this compound a compound of significant interest in various chemical applications.
Méthodes De Préparation
The synthesis of 1-[Ethyl(dimethyl)silyl]aziridine can be achieved through several methods:
Coupling of Amines and Alkenes: One method involves the coupling of primary amines with alkenes via an electrogenerated dication intermediate.
Reaction with Imines: Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, providing aziridines in good yields and high stereoselectivities.
Industrial Production: Industrial production methods often involve the use of electrophilic nitrogen sources or nitrene precursors to achieve the desired aziridine structure.
Analyse Des Réactions Chimiques
1-[Ethyl(dimethyl)silyl]aziridine undergoes various chemical reactions due to its strained ring structure:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of diverse amine products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: Substitution reactions involving the silyl group can lead to the formation of various derivatives, enhancing the compound’s utility in organic synthesis.
Applications De Recherche Scientifique
1-[Ethyl(dimethyl)silyl]aziridine has found applications in several scientific research fields:
Mécanisme D'action
The mechanism of action of 1-[Ethyl(dimethyl)silyl]aziridine involves its high ring strain, which facilitates ring-opening reactions. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new bonds and the modification of existing structures, making the compound highly versatile in chemical transformations.
Comparaison Avec Des Composés Similaires
1-[Ethyl(dimethyl)silyl]aziridine can be compared with other aziridine derivatives and similar compounds:
Aziridines: Aziridines are a class of compounds containing a three-membered ring with one nitrogen atom.
Epoxides: Epoxides are three-membered rings containing an oxygen atom instead of nitrogen.
The unique feature of this compound is the presence of the silyl group, which can enhance its stability and reactivity compared to other aziridine derivatives.
Propriétés
Numéro CAS |
22409-11-6 |
|---|---|
Formule moléculaire |
C6H15NSi |
Poids moléculaire |
129.28 g/mol |
Nom IUPAC |
aziridin-1-yl-ethyl-dimethylsilane |
InChI |
InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3 |
Clé InChI |
QSRWEIUAMGSVKP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



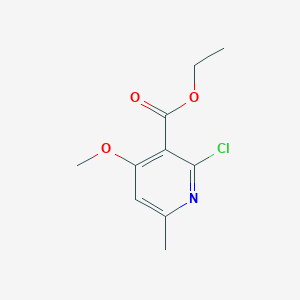
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
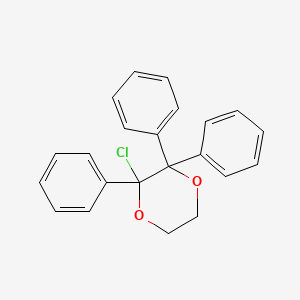
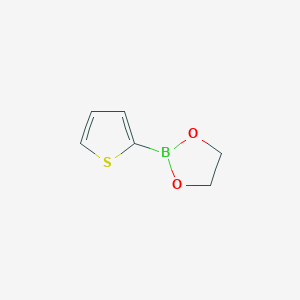
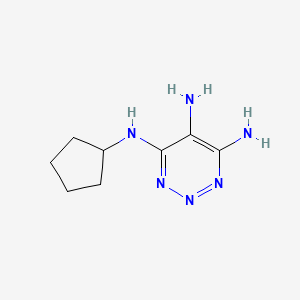
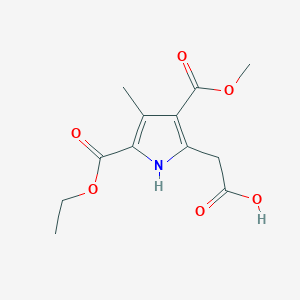

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
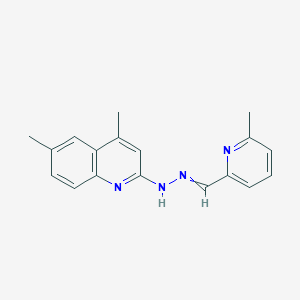

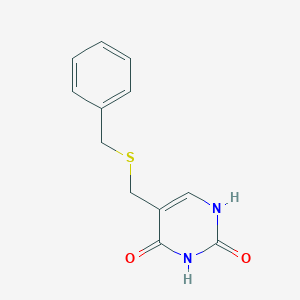
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)

